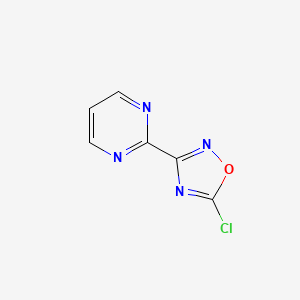

2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine

Description

2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring fused with a 1,2,4-oxadiazole moiety substituted with a chlorine atom at the 5-position. This structure combines the aromaticity of pyrimidine with the electron-deficient nature of the oxadiazole ring, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H3ClN4O |

|---|---|

Molecular Weight |

182.57 g/mol |

IUPAC Name |

5-chloro-3-pyrimidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C6H3ClN4O/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H |

InChI Key |

GZRBWMVJSQDUAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=NOC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent fusion with the pyrimidine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Chlorine

The 5-chloro group on the 1,2,4-oxadiazole ring serves as a primary site for nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Key Reactions:

-

Ammonolysis : Reacts with ammonia or amines to form 5-amino-1,2,4-oxadiazole derivatives.

-

Thiol Substitution : Forms 5-thiolated oxadiazoles using sodium hydrosulfide (NaSH).

-

Yield: ~65–75% under reflux in THF.

-

Mechanistic Insight :

The chlorine atom undergoes displacement via an SNAr mechanism, facilitated by resonance stabilization of the intermediate negative charge by the oxadiazole ring .

Pyrimidine Ring Functionalization

The pyrimidine moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Documented Modifications:

Challenges : Steric hindrance from the oxadiazole group reduces reactivity at pyrimidine C-4 and C-6 positions.

Oxadiazole Ring-Opening Reactions

Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage:

-

Acidic Hydrolysis (HCl, 110°C):

-

Basic Hydrolysis (NaOH, 70°C):

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Example :

-

With Acetylenes :

Thermal Stability : Decomposition observed >200°C, limiting high-temperature applications.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

| Derivative | Bioactivity (IC₅₀) | Target Pathway | Source |

|---|---|---|---|

| 5-Amino-oxadiazole | 8.2 nM (HDAC-1 inhibition) | Epigenetic regulation | |

| Biaryl-pyrimidine | 0.11 µM (A549 cytotoxicity) | Microtubule destabilization |

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine":

Scientific Research Applications

- As a Building Block for Synthesis: 2-(5-chloro-1,2,4-oxadiazol-3-yl)pyrimidine is available as a chemical reagent . This suggests its use as an intermediate in the synthesis of more complex molecules.

- 1,2,4-Oxadiazole Derivatives in Drug Discovery: Novel derivatives of 1,2,4-oxadiazole have applications in drug discovery . For example, 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides have been identified as RET kinase inhibitors . Additionally, Schiff bases fused with a 1,2,4-oxadiazole heterocycle have been synthesized and evaluated for their in vitro activity against cancer cell lines .

- Antimycobacterial Agents: Pyrimidine-1,3,4-oxadiazole hybrids have been identified as antimycobacterial agents, particularly against Mycobacterium tuberculosis strains, without showing cross-resistance to existing drugs .

- Pyrazolo[1,5-a]pyrimidine scaffold: The pyrazolo[1,5-a]pyrimidine scaffold may be used to develop CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group can substitute a key amide group for CSNK2 binding in these inhibitors, improving potency and metabolic stability, although potentially reducing solubility .

- CDK2 Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been explored in research for anticancer drug discovery as novel CDK2 inhibitors .

- MDM2 Inhibitors: Spirooxindoles have been designed as a class of Murine Double Minute 2 (MDM2) inhibitors .

Mechanism of Action

The mechanism by which 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts cell membranes and inhibits enzymes critical for microbial survival. In anticancer applications, it induces apoptosis by interfering with cellular signaling pathways and promoting cell death.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole-pyrimidine core is common among several derivatives, with variations primarily in the substituent at the 5-position of the oxadiazole ring. Key examples include:

*Calculated based on molecular formula.

†As dihydrochloride salt.

‡Hydrochloride salt.

- Chloro vs.

- Chloro vs. Trifluoromethyl : Trifluoromethyl offers greater electronegativity and steric bulk, which may enhance binding affinity in enzyme inhibition (e.g., gamma secretase inhibitors, as seen in avagacestat derivatives) .

- Heterocyclic Substituents (Azetidinyl, Piperazinyl, Piperidinyl) : These groups introduce nitrogen atoms, improving solubility and enabling hydrogen bonding. Piperazinyl derivatives are often used in CNS drugs due to their ability to cross the blood-brain barrier .

Commercial and Research Status

- 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine : Discontinued in some catalogs, likely due to niche applications or synthesis challenges .

- Piperazinyl and Trifluoromethyl Derivatives : Actively researched, with compounds like 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazinylpyrimidine available for preclinical studies .

Biological Activity

The compound 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole and pyrimidine moieties are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the synthesis, biological evaluation, and relevant case studies associated with this compound.

Synthesis of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine

The synthesis typically involves the reaction of pyrimidine derivatives with oxadiazole precursors. The method often includes cyclization reactions that yield the desired heterocyclic structure. Recent studies have shown that modifications to the oxadiazole ring can enhance biological activity significantly.

Biological Activity Overview

The biological activities of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study found that derivatives of 1,2,4-oxadiazoles showed IC50 values in the micromolar range against human breast cancer (MCF-7) and leukemia (U-937) cell lines. Specifically, compounds with similar structures demonstrated apoptosis induction and increased p53 expression levels in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |

| U-937 | 2.41 | Caspase activation |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Antimicrobial Evaluation : Studies have shown promising results against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Bacillus subtilis | 0.25 |

3. Anti-inflammatory Properties

The oxadiazole moiety is linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Compounds similar to 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine have shown potential in reducing inflammation markers in vitro.

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives:

- Study on Cytotoxicity : A comprehensive evaluation of 1,2,4-oxadiazole derivatives indicated that modifications at the 5-position enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy : In a comparative study, derivatives were tested for their antimicrobial properties against a panel of bacterial strains, showing significant inhibition compared to standard antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the oxadiazole ring significantly influence biological activity, suggesting avenues for further optimization .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine?

The synthesis typically involves cyclocondensation reactions between amidoximes and activated pyrimidine precursors. For example, amidoximes can react with pyrimidine-2-carbonitrile derivatives under acidic or thermal conditions to form the oxadiazole ring. A common method involves refluxing in dimethylacetamide with catalysts like acetic anhydride to enhance cyclization efficiency . Purification often employs flash chromatography, as demonstrated in the synthesis of structurally analogous oxadiazole-pyrimidine hybrids .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and ring connectivity.

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- X-ray crystallography to resolve the 3D structure. For instance, the crystal structure of a closely related compound, 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine, was determined using SHELX refinement, revealing bond lengths and angles critical for understanding electronic properties .

- FT-IR to identify functional groups like C-Cl and C=N stretches .

Q. What are the common biological targets for oxadiazole-pyrimidine hybrids?

These compounds often target enzymes or receptors involved in inflammation, cancer, or microbial pathways. The oxadiazole ring’s electron-deficient nature enables interactions with ATP-binding pockets in kinases, while the pyrimidine moiety can intercalate with DNA or RNA . For example, analogs have shown inhibitory activity against tyrosine kinases and bacterial dihydrofolate reductase .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification : Optimize gradient elution in flash chromatography to separate byproducts. For hydrochloride salts (to enhance solubility), precipitate in cold ether after neutralization .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays across multiple cell lines or microbial strains to confirm target specificity.

- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

- Structural analogs : Compare activity with derivatives lacking the chloro or oxadiazole groups to isolate pharmacophoric contributions .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2). For example, oxadiazole-pyrimidine hybrids show strong π-π stacking with phenylalanine residues in ATP pockets .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How to design in vivo studies for evaluating pharmacokinetics and toxicity?

- Solubility enhancement : Formulate as hydrochloride salts or use co-solvents (e.g., PEG-400) for intravenous administration .

- Metabolic stability : Perform liver microsome assays to identify major CYP450-mediated metabolites.

- Toxicity screening : Use zebrafish embryos for rapid assessment of developmental toxicity before rodent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.